(2,5-Dichlorophenoxy)acetic acid

Descripción

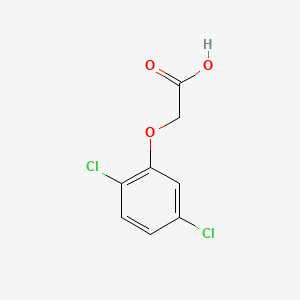

(2,5-Dichlorophenoxy)acetic acid (CAS RN: 582-54-7), commonly abbreviated as 2,5-D, is a chlorinated phenoxyacetic acid derivative with the molecular formula C₈H₆Cl₂O₃ and a molecular weight of 221.04 g/mol . Structurally, it consists of a benzene ring substituted with chlorine atoms at the 2- and 5-positions, linked to an acetic acid group via an oxygen atom. This compound is a structural isomer of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and shares functional similarities with other auxin-like herbicides .

Key physicochemical properties include a nonplanar conformation, with a dihedral angle of 81.2° between the planes of the benzene ring and the carboxylic acid group. This contrasts with the near-planar geometry of (3,4-dichlorophenoxy)acetic acid (3,4-D), which has a dihedral angle of 7.0° . The nonplanar structure of 2,5-D is critical for its herbicidal activity, as it mimics the natural plant hormone auxin, disrupting growth processes in target weeds .

Propiedades

IUPAC Name |

2-(2,5-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPLLFUCNGVUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206943 | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-54-7 | |

| Record name | 2-(2,5-Dichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acidThe mixture is then heated and chlorinated using chlorine gas in the presence of a catalyst such as iron phthalocyanine .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is obtained through filtration, washing, and drying steps .

Análisis De Reacciones Químicas

Types of Reactions: (2,5-Dichlorophenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated phenols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as potassium permanganate.

Reduction: Often carried out using microbial consortia under anaerobic conditions.

Substitution: Requires nucleophilic reagents and appropriate catalysts.

Major Products:

Oxidation: Chlorinated phenols.

Reduction: Less chlorinated phenols and phenol itself.

Substitution: Various substituted phenoxyacetic acids.

Aplicaciones Científicas De Investigación

Herbicide Use

(2,5-Dichlorophenoxy)acetic acid is primarily employed as a selective herbicide. It is effective against broadleaf weeds while being safe for grasses. This selectivity makes it valuable in various agricultural practices:

- Cereal Crops : Widely used in the cultivation of wheat, corn, and rice to control unwanted broadleaf species.

- Pastures : Helps maintain pasture quality by reducing competition from invasive weed species.

- Orchards : Applied to manage weed growth without harming fruit-bearing plants.

Plant Cell Culture

In laboratory settings, this compound is utilized as a plant growth regulator. It plays a crucial role in:

- Callus Induction : Promotes the formation of callus tissue from plant cells, which is essential for tissue culture techniques.

- Genetic Studies : Used to study plant responses to hormonal changes and genetic modifications.

Safety and Toxicity

While this compound is effective as a herbicide and growth regulator, it poses certain health risks:

- Toxicity Levels : The compound is classified as harmful if ingested and can cause skin irritation upon contact .

- Environmental Impact : Its use must be managed carefully to avoid adverse effects on non-target species and ecosystems.

Case Study: Herbicide Poisoning

A notable case involved a farmer who accidentally ingested this compound while handling the herbicide without proper protective equipment. The patient exhibited symptoms resembling organophosphate poisoning, including excessive salivation and muscle fasciculations. Treatment involved supportive care and symptomatic management .

Laboratory Research Application

In a controlled study examining the effects of this compound on plant tissue cultures, researchers found that varying concentrations could significantly influence callus formation rates. This research underscores the compound's utility in advancing agricultural biotechnology .

Data Table: Summary of Applications

| Application Area | Specific Uses | Safety Considerations |

|---|---|---|

| Agricultural Herbicide | Weed control in cereals and pastures | Harmful if ingested; skin irritant |

| Research | Callus induction in plant cultures | Requires careful handling |

Mecanismo De Acción

The mechanism of action of (2,5-Dichlorophenoxy)acetic acid involves its role as a synthetic auxin. When applied to plants, it mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death. This compound triggers the activation of genes linked to auxins, specifically those essential for the production of ethylene and abscisic acid . The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparación Con Compuestos Similares

Structural Isomers: 2,4-D and 3,4-D

The positional isomerism of chlorine atoms significantly impacts biological activity and physicochemical properties:

Key Findings :

- 2,4-D : The most potent isomer due to optimal chlorine positioning (2- and 4-), enabling strong auxin-like disruption of plant cell elongation. It is widely used in agriculture and has well-documented toxicological profiles .

- 3,4-D : Exhibits planar geometry, reducing its herbicidal efficacy. It is primarily used as a preemergence herbicide in high-rainfall areas due to low water solubility and soil persistence .

- 2,5-D: Intermediate activity; its nonplanar conformation allows moderate auxin mimicry but is less effective than 2,4-D. Limited commercial adoption due to higher photodegradation rates .

Substituted Phenoxyacetic Acids with Varied Functional Groups

Compounds with methyl or additional chlorine substituents demonstrate altered bioactivity:

Key Insight: The phenoxyacetic acid backbone is essential for auxin mimicry. Substitutions altering electronic or steric properties (e.g., methyl groups) generally reduce herbicidal potency .

Esters and Derivatives

Esterification of 2,5-D and analogs modifies solubility and application methods:

| Derivative | CAS RN | Application |

|---|---|---|

| 2,4-D 2-ethylhexyl ester | 94-11-1 | Enhanced lipid solubility for foliar absorption. |

| 2,5-Dichlorophenoxyacetic Acid Allyl Ester | N/A | Experimental use; improves rainfastness. |

Research Note: Ester derivatives often improve penetration through plant cuticles but may require enzymatic hydrolysis to release the active acid form .

Actividad Biológica

(2,5-Dichlorophenoxy)acetic acid, commonly referred to as 2,5-D, is a synthetic herbicide belonging to the phenoxyacetic acid family. This compound exhibits significant biological activity, particularly in its herbicidal properties and potential toxicological effects on non-target organisms, including humans. This article provides a comprehensive overview of the biological activity of 2,5-D, supported by relevant research findings and case studies.

Herbicidal Activity

2,5-D functions primarily as a growth regulator in plants by mimicking the natural plant hormone auxin. Its mode of action involves:

- Cellular Growth Disruption : 2,5-D induces uncontrolled cell division and elongation in susceptible plant species, leading to abnormal growth patterns such as stem curling and leaf distortion. This results in plant death due to resource depletion and structural failure .

- Selective Toxicity : While effective against broadleaf weeds, 2,5-D is generally less harmful to grasses, making it a selective herbicide for agricultural applications .

Toxicological Effects

Animal Studies

Research on the toxicological profile of 2,5-D has revealed several adverse effects observed in laboratory animals:

- Hematological Changes : Studies have reported alterations in blood parameters such as decreased erythrocyte counts and hematocrit levels following repeated exposure to high doses of 2,5-D in rats .

- Renal Toxicity : The kidneys are identified as a primary target organ for toxicity. Histopathological evaluations have shown renal lesions at doses as low as 7.1 mg/kg/day .

- Endocrine Disruption : Exposure to 2,5-D has been linked to alterations in thyroid hormone levels, indicating potential endocrine-disrupting effects .

Case Studies

Case of Severe Poisoning

A notable case study involved a young female farmer in Ethiopia who ingested 2,5-D in a suicide attempt. Upon admission to the hospital, she presented with severe symptoms resembling organophosphate poisoning. Despite treatment efforts including mechanical ventilation and supportive care, the patient succumbed due to circulatory collapse after several days . This case underscores the acute toxicity and potential misdiagnosis associated with 2,5-D exposure.

Research Findings

Recent studies have further elucidated the biological activity of 2,5-D:

- Mitochondrial Dysfunction : A study investigating the effects of 2,5-D on isolated rat liver mitochondria found that exposure led to significant disruptions in mitochondrial membrane integrity and function. This was evidenced by altered ATP levels and membrane potential changes at concentrations as low as 0.4 μM for formulated products .

- Hepatotoxicity : Another study highlighted that chronic exposure to 2,5-D could lead to hepatotoxic effects characterized by oxidative stress and disrupted lipid metabolism within liver cells .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Herbicidal Action | Mimics auxin; induces uncontrolled growth in susceptible plants |

| Hematological Effects | Decreased erythrocyte counts and hematocrit levels |

| Renal Toxicity | Histological lesions observed at low doses |

| Endocrine Effects | Alterations in thyroid hormone levels |

| Mitochondrial Dysfunction | Impacts on ATP levels and membrane integrity |

| Hepatotoxicity | Induced oxidative stress affecting liver function |

Q & A

Q. What are the established synthetic routes for (2,5-dichlorophenoxy)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: A common synthesis involves esterification of 2,5-dichlorophenol with chloroacetic acid under acidic conditions. For example, a modified protocol adapted from 2,4-dichlorophenoxyacetic acid synthesis () involves refluxing 2,5-dichlorophenol with chloroacetic acid in methanol and sulfuric acid, followed by neutralization and recrystallization. Key variables include:

- Catalyst choice : Sulfuric acid vs. other protic acids (affects esterification efficiency).

- Reaction time : Prolonged reflux (4–6 hours) improves conversion but risks side reactions.

- Solvent selection : Methanol or ethanol impacts solubility and recrystallization outcomes.

Critical Note : Ensure rigorous purification (e.g., column chromatography or repeated recrystallization) to remove unreacted starting materials, which are common contaminants .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 414–416 K for structural analogs; ).

- FTIR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).

- NMR Spectroscopy : Use - and -NMR to verify the phenoxyacetic acid backbone and chlorine substitution patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., cyclic dimers observed in 3,4-D analogs; ).

Table 1 : Comparative melting points of dichlorophenoxyacetic acid isomers

| Isomer | Melting Point (K) | Source |

|---|---|---|

| 2,5-Dichloro | Not reported | - |

| 2,4-Dichloro | 411–413 | |

| 3,4-Dichloro | 414–416 |

Q. What is the role of this compound in plant physiology, and how does it compare to other auxins?

Methodological Answer: As a synthetic auxin analog, it mimics indole-3-acetic acid (IAA) by binding to auxin receptors, but its herbicidal activity arises from prolonged persistence and disrupted cell elongation. Key experimental considerations:

- Dose-response assays : Test concentrations from 0.1 μM to 1 mM in Arabidopsis root elongation assays.

- Comparative studies : Contrast its efficacy with 2,4-D () and IAA in gene expression profiles (e.g., AUX1 or PIN transporters).

- Metabolic stability : Use radiolabeled compounds to track degradation rates in plant tissues vs. natural auxins .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its bioactivity compared to structural isomers?

Methodological Answer: The dihedral angle between the aromatic ring and carboxylic acid group determines receptor binding. For example:

- Planar vs. non-planar conformations : 3,4-D exhibits near-planarity (7.0° dihedral angle), while 2,4-D and 2,5-D are non-planar (~85°), altering steric interactions with auxin-binding proteins ().

- Crystallographic studies : Use single-crystal X-ray diffraction to compare hydrogen-bonding networks. 3,4-D forms cyclic dimers via O–H···O interactions, which may limit membrane permeability .

Table 2 : Dihedral angles of dichlorophenoxyacetic acid isomers

| Isomer | Dihedral Angle (°) | Bioactivity (Herbicidal) |

|---|---|---|

| 2,5-Dichloro | ~81.2 | High |

| 2,4-Dichloro | 85.2 | High |

| 3,4-Dichloro | 7.0 | Moderate |

Q. How can researchers address contradictions in toxicity data for this compound?

Methodological Answer: Discrepancies often arise from impurity profiles or model system differences. Mitigation strategies include:

- Purity validation : Use GC-MS or HPLC to detect chlorinated dibenzofurans/dioxins (common in older syntheses; ).

- Species-specific assays : Compare toxicity in Daphnia magna (aquatic models) vs. mammalian cell lines (e.g., HepG2).

- Metabolite profiling : Identify detoxification pathways (e.g., conjugation with glutathione) using LC-MS/MS .

Q. What advanced analytical methods are recommended for detecting trace impurities in this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolve chlorinated dibenzofurans (detection limit: 0.1 ppb; ).

- High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to unknown contaminants.

- Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximity of impurities to the main compound .

Table 3 : Analytical techniques for impurity detection

| Technique | Target Impurity | Sensitivity |

|---|---|---|

| GC-MS | Chlorinated dioxins | 0.1 ppb |

| HPLC-UV | Unreacted 2,5-dichlorophenol | 1 ppm |

| HRMS | Degradation metabolites | 0.01 ppm |

Q. How can computational modeling optimize the design of this compound derivatives for enhanced selectivity?

Methodological Answer:

- Docking simulations : Use auxin receptor (TIR1/AFB) crystal structures (PDB: 2P1Q) to predict binding affinities of derivatives.

- QSAR Models : Correlate substituent positions (e.g., chloro vs. methyl groups) with herbicidal activity.

- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys) propose novel routes for fluorine-substituted analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.